molecular formula C9H15N3O2S B2860963 Tert-butyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate CAS No. 2248354-92-7

Tert-butyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate

Cat. No.: B2860963
CAS No.: 2248354-92-7
M. Wt: 229.3
InChI Key: KWXBXSFUFZNLEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate is an organic compound that features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate typically involves the formation of the thiadiazole ring followed by the introduction of the tert-butyl ester group. One common synthetic route starts with the reaction of a suitable precursor, such as a hydrazine derivative, with carbon disulfide to form the thiadiazole ring. This intermediate is then reacted with tert-butyl bromoacetate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiadiazole ring can lead to the formation of dihydrothiadiazoles.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiadiazoles.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Tert-butyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiadiazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(methylamino)acetate
  • Tert-butyl 2-(methylamino)ethylcarbamate
  • Tert-butyl 2-(2-methoxyphenyl)methylamino acetate

Uniqueness

Tert-butyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

tert-butyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c1-9(2,3)14-7(13)5-6-11-12-8(10-4)15-6/h5H2,1-4H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXBXSFUFZNLEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=NN=C(S1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.